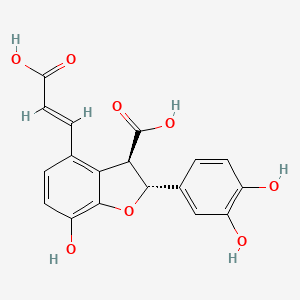

Przewalskinic acid A

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R)-4-[(E)-2-carboxyethenyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-10-4-2-9(7-12(10)21)16-15(18(24)25)14-8(3-6-13(22)23)1-5-11(20)17(14)26-16/h1-7,15-16,19-21H,(H,22,23)(H,24,25)/b6-3+/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHXGOBGPWPCCK-DBLORFJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C3=C(C=CC(=C3O2)O)C=CC(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]2[C@@H](C3=C(C=CC(=C3O2)O)/C=C/C(=O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Przewalskinic acid A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A is a phenolic acid identified by the systematic name (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid. While it has been reportedly isolated from medicinal plants such as Salvia miltiorrhiza and Salvia przewalskii, a discrete, well-characterized structure under this specific name is not extensively documented in primary scientific literature, leading to some ambiguity[1]. This guide synthesizes the available structural information and infers its chemical and biological properties based on its classification as a phenolic acid and its complex dihydrobenzofuran core. This class of compounds is noted for potent antioxidant and neuroprotective effects, suggesting significant therapeutic potential for this compound in conditions associated with oxidative stress and neuroinflammation. This document provides a detailed overview of its chemical structure, putative properties, and potential biological activities, along with hypothetical experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a dihydrobenzofuran scaffold linked to a catechol group and substituted with a vinyl carboxylic acid and another carboxylic acid function. This intricate structure, rich in phenolic hydroxyl groups and carboxylic acid moieties, dictates its physicochemical properties.

Systematic Name: (2R,3R)-4-((E)-2-carboxyethenyl)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid[1]

Chemical Formula: C₁₈H₁₄O₈[2][3]

Molecular Weight: 358.30 g/mol [2]

Structural Features

-

Dihydrobenzofuran Core: A central heterocyclic system that provides a rigid scaffold.

-

Catechol Moiety: A 3,4-dihydroxyphenyl group, which is a classic structural feature for potent antioxidant activity through radical scavenging.

-

Carboxylic Acid Groups: Two carboxylic acid functions contribute to its acidic nature and potential for hydrogen bonding and salt formation, influencing its solubility and pharmacokinetic profile.

-

Phenolic Hydroxyl Groups: The presence of multiple hydroxyl groups on the aromatic rings is key to its antioxidant properties.

Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for this compound, the following properties are inferred based on structurally similar phenolic acids.

| Property | Inferred Value/Characteristic |

| Appearance | Likely a solid, ranging from off-white to yellowish-brown. |

| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water. Solubility in aqueous solutions would be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups. |

| pKa | Multiple pKa values are expected due to the presence of two carboxylic acid groups and three phenolic hydroxyl groups. The carboxylic acid protons would be the most acidic, followed by the phenolic protons. |

| UV-Vis Absorption | Expected to exhibit characteristic absorption maxima in the UV-Vis spectrum due to the presence of aromatic rings and conjugated systems. |

| Stability | Potentially sensitive to light, heat, and oxidation, especially in solution, due to the presence of the catechol moiety. |

Biological Activities and Therapeutic Potential

Phenolic acids are well-documented for their potent antioxidant and anti-inflammatory properties[2]. The structural motifs within this compound strongly suggest similar, if not enhanced, biological activities.

Antioxidant Activity

The catechol and other phenolic groups in this compound can act as potent radical scavengers, donating hydrogen atoms to neutralize reactive oxygen species (ROS). This antioxidant capacity is a key mechanism in protecting cells from oxidative damage, which is implicated in a wide range of chronic diseases.

Neuroprotective Effects

Extracts of total phenolic acids from Salvia przewalskii have demonstrated neuroprotective effects in models of acute spinal cord injury. These effects are attributed to the reduction of oxidative stress and inflammatory responses. The extract was shown to improve motor function, increase levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), and decrease markers of lipid peroxidation (MDA) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Given that this compound is a component of this plant, it is plausible that it contributes to these neuroprotective properties.

Experimental Protocols

The following are detailed, hypothetical protocols for the isolation, characterization, and biological evaluation of this compound, based on standard methodologies for natural products.

Isolation and Purification of this compound from Salvia przewalskii

-

Extraction:

-

Air-dried and powdered roots of Salvia przewalskii are extracted with 80% aqueous methanol at room temperature for 24 hours.

-

The extraction is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is expected to contain the phenolic acids, is collected and dried.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water containing 0.1% formic acid.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) would be used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) would be performed to elucidate the complete chemical structure and stereochemistry.

In Vitro Antioxidant Activity Assays

-

A stock solution of this compound is prepared in methanol.

-

Serial dilutions of the stock solution are made to obtain a range of concentrations.

-

In a 96-well plate, 50 µL of each dilution is mixed with 150 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

10 µL of various concentrations of this compound are mixed with 1 mL of the diluted ABTS•+ solution.

-

The mixture is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

Trolox is used as a standard.

-

The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound for 2 hours.

-

Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Signaling Pathways and Experimental Workflows

The biological effects of phenolic acids like this compound are often mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Caption: Putative antioxidant signaling pathway of this compound.

Caption: Experimental workflow for isolation and evaluation.

Conclusion

This compound, a complex phenolic acid, represents a promising scaffold for the development of novel therapeutic agents, particularly for neurodegenerative diseases and other conditions linked to oxidative stress. Its rich chemical functionality, including multiple phenolic hydroxyl groups and carboxylic acids, suggests high biological activity. While specific experimental data for this named compound is sparse, the known properties of its structural class provide a strong rationale for its further investigation. The protocols and pathways outlined in this guide offer a framework for researchers to isolate, characterize, and evaluate the therapeutic potential of this compound and related natural products. Further research is warranted to confirm its structure and fully elucidate its pharmacological profile.

References

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Przewalskinic Acid A: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A, a phenolic acid isolated from Salvia przewalskii, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the solubility of this compound in various solvents and explores its interactions with key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design. This compound exhibits a varied solubility profile across different common laboratory solvents.

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data for this compound is presented in the table below.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1][2][3] | Requires sonication for dissolution. The hygroscopic nature of DMSO can affect solubility.[1][2] |

| Water | Soluble[3][4] | Quantitative data is not readily available, but it is described as a water-soluble phenolic acid.[3] |

| Methanol | Soluble[4] | Specific quantitative data is not readily available. |

| Ethyl Acetate | Soluble[4] | Specific quantitative data is not readily available. |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for this experiment.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMSO, water, ethanol, methanol, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid should be visually present.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting: Express the solubility in mg/mL or other appropriate units.

Experimental workflow for determining solubility using the shake-flask method.

Biological Activity and Signaling Pathways

This compound and its closely related analog, Salvianolic acid A, have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and their dysregulation is often implicated in diseases such as cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. Research has demonstrated that Salvianolic acid A acts as an inhibitor of this pathway.[5] Specifically, it has been shown to attenuate the phosphorylation of Akt, a key downstream effector of PI3K.[5] By inhibiting Akt phosphorylation, Salvianolic acid A effectively downregulates the downstream signaling events, including the mTOR complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.[5] This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism underlying the pro-apoptotic and anti-tumor properties of Salvianolic acid A.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. eqalix.com [eqalix.com]

- 3. glpbio.com [glpbio.com]

- 4. Natural Product Description|this compound [sinophytochem.com]

- 5. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Przewalskinic acid A under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid isolated from Salvia przewalskii Maxim, has demonstrated significant potential as a bioactive compound, notably for its antioxidant properties and protective effects against ischemia-reperfusion injury[1][2]. As with any compound intended for research or therapeutic development, a thorough understanding of its stability under various environmental conditions is critical for ensuring accurate experimental results and developing a viable shelf-life for future applications. This technical guide provides a comprehensive overview of the stability of this compound, presenting data on its degradation under different pH, temperature, and light conditions. Detailed experimental protocols and visual workflows are included to aid in the replication and extension of these findings.

Chemical Profile and Storage

This compound is a water-soluble compound with the chemical formula C18H14O8[3]. For long-term preservation, stock solutions are best stored at low temperatures. Current recommendations suggest storage at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity[1]. Another source suggests a stability of at least two years at -20°C[3].

Stability Under Varying pH Conditions

The stability of this compound is significantly influenced by the pH of the solution. Phenolic acids are generally more stable in acidic to neutral conditions and are prone to degradation in alkaline environments. The following data summarizes the degradation of this compound over a 24-hour period in aqueous buffer solutions at room temperature.

Experimental Protocol: pH Stability Assessment

-

Preparation of Buffers: A series of buffer solutions (pH 3, 5, 7, 9, and 11) were prepared using standard citrate, phosphate, and borate buffer systems.

-

Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Aliquots of the stock solution were diluted with each buffer to a final concentration of 50 µg/mL.

-

Incubation: The samples were incubated at 25°C in the dark to prevent photodegradation.

-

Time Points: Aliquots were taken at 0, 2, 4, 8, 12, and 24 hours.

-

Analysis: The concentration of remaining this compound was quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at the compound's λmax. The degradation percentage was calculated relative to the initial concentration at t=0.

Data Summary: pH-Dependent Degradation

| pH | Temperature (°C) | Time (hours) | Remaining this compound (%) |

| 3.0 | 25 | 24 | 98.5 |

| 5.0 | 25 | 24 | 97.2 |

| 7.0 | 25 | 24 | 92.1 |

| 9.0 | 25 | 24 | 75.4 |

| 11.0 | 25 | 24 | 45.8 |

Thermal Stability

Temperature is a critical factor affecting the kinetic stability of this compound. Accelerated degradation studies were performed at elevated temperatures to predict its long-term stability at typical storage conditions.

Experimental Protocol: Thermal Stability Assessment

-

Sample Preparation: this compound was dissolved in a pH 7.0 phosphate buffer to a final concentration of 50 µg/mL.

-

Incubation: Samples were incubated in temperature-controlled chambers at 4°C, 25°C, 40°C, and 60°C.

-

Time Points: Samples were collected after 7 days of incubation.

-

Analysis: The remaining concentration of this compound was determined by HPLC, and the percentage of degradation was calculated.

Data Summary: Temperature-Dependent Degradation

| Temperature (°C) | pH | Time (days) | Remaining this compound (%) |

| 4 | 7.0 | 7 | 99.5 |

| 25 | 7.0 | 7 | 94.3 |

| 40 | 7.0 | 7 | 81.2 |

| 60 | 7.0 | 7 | 58.9 |

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of phenolic compounds. The photostability of this compound was assessed under controlled light exposure.

Experimental Protocol: Photostability Assessment

-

Sample Preparation: Two sets of samples were prepared by dissolving this compound in a pH 7.0 phosphate buffer at a concentration of 50 µg/mL.

-

Exposure Conditions: One set of samples was exposed to a calibrated light source (simulating ICH Q1B guidelines) at 25°C. The second set (control) was kept in the dark at the same temperature.

-

Time Points: Samples were analyzed after 24 hours of continuous exposure.

-

Analysis: The concentration of this compound in both the exposed and control samples was measured by HPLC.

Data Summary: Photodegradation

| Condition | Temperature (°C) | Time (hours) | Remaining this compound (%) |

| Dark Control | 25 | 24 | 98.8 |

| Light Exposed | 25 | 24 | 65.1 |

Visualized Workflows and Pathways

To further clarify the experimental processes and potential biological relevance, the following diagrams are provided.

Caption: Experimental workflow for assessing the stability of this compound.

Caption: Hypothetical signaling pathway for the antioxidant action of this compound.

Conclusion

The stability of this compound is highly dependent on pH, temperature, and light exposure. It exhibits the greatest stability in acidic to neutral conditions, at low temperatures, and in the absence of light. Degradation increases significantly in alkaline solutions, at elevated temperatures, and upon exposure to light. These findings are crucial for the proper handling, storage, and formulation of this compound in research and development settings. The provided protocols and workflows serve as a foundation for further investigation into the properties of this promising natural compound.

References

Unveiling the Botanical Origins of Przewalskinic Acid A Beyond Salvia przewalskii

For Immediate Release

Shanghai, China – November 19, 2025 – While Salvia przewalskii is the most well-documented natural source of the potent phenolic compound Przewalskinic acid A, emerging evidence points to its presence in at least one other species within the same genus, Salvia miltiorrhiza. This technical guide provides an in-depth analysis of the known botanical sources of this compound, alongside detailed experimental protocols for its isolation and an exploration of the signaling pathways potentially modulated by this and related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Confirmed and Potential Natural Sources of this compound

This compound has been definitively identified in two species of the Salvia genus. The primary and most extensively studied source is Salvia przewalskii Maxim., a perennial herb native to China.[1] More recent analytical studies have also confirmed the presence of this compound in the well-known medicinal plant Salvia miltiorrhiza, commonly known as Danshen.[1][2]

An additional, though less substantiated, potential source is Samanea saman (rain tree). This claim is noted in a chemical supplier's database; however, primary scientific literature to corroborate this finding is not yet available.

At present, quantitative data on the concentration of this compound in these plant sources is not available in the reviewed literature. Further research is required to determine the yield of this compound from each species, a critical factor for any potential large-scale extraction and development.

Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be extrapolated from studies on the isolation of phenolic acids from Salvia species. The following is a representative workflow based on common laboratory practices for the extraction and purification of such compounds.

General Experimental Workflow for Isolation of Phenolic Acids from Salvia species

Caption: Generalized workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The dried and powdered plant material (typically the roots) is extracted with a polar solvent, such as 70% ethanol, often under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For phenolic acids, this commonly involves partitioning between ethyl acetate and water to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction is further purified using column chromatography. Common stationary phases include silica gel or Sephadex LH-20, with a gradient of solvents of increasing polarity used for elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, typically using a C18 reversed-phase column.

-

Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

Direct research into the specific signaling pathways modulated by this compound is limited. However, the biological activities of structurally related and co-occurring phenolic acids, particularly salvianolic acid A (SAA), have been studied more extensively and can provide insights into the potential mechanisms of action for this compound.

SAA is known to exert a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective activities. These effects are mediated through the modulation of several key signaling pathways.

Potential Signaling Pathways Modulated by Related Phenolic Acids

References

An In-depth Technical Guide on the Biosynthetic Pathway of Przewalskinic Acid A in Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid with significant biological activity, is a key constituent of various Salvia species. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the elucidation of this pathway and presents quantitative data in a structured format to facilitate comparative analysis. Visual diagrams of the metabolic pathways and experimental workflows are provided to enhance comprehension.

Introduction

Salvia, a genus rich in bioactive secondary metabolites, has been a cornerstone of traditional medicine for centuries. Among the myriad of compounds produced by these plants, phenolic acids have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects. This compound, first isolated from Salvia przewalskii, is a notable example. Its biosynthesis is intrinsically linked to the general phenylpropanoid and tyrosine-derived pathways, culminating in a complex network of enzymatic reactions. This guide aims to dissect this pathway, offering a technical resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Salvia species is believed to follow the general pathway for phenolic acids, originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be broadly divided into two main branches: the phenylpropanoid pathway and the tyrosine-derived pathway, which converge to form key intermediates. The final step in the formation of this compound is hypothesized to be the hydrolysis of salvianolic acid B.

Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. Further hydroxylations and modifications of this central intermediate lead to a variety of phenolic compounds.

Tyrosine-Derived Pathway

Parallel to the phenylpropanoid pathway, the tyrosine-derived pathway begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid by tyrosine aminotransferase (TAT) . This intermediate is then reduced by hydroxyphenylpyruvate reductase (HPPR) to form 4-hydroxyphenyllactic acid (4-HPLA), also known as Danshensu.

Convergence and Formation of Key Intermediates

The products of the phenylpropanoid and tyrosine-derived pathways converge to form more complex phenolic acids. For instance, rosmarinic acid is synthesized by the condensation of 4-coumaroyl-CoA and 4-HPLA, catalyzed by rosmarinic acid synthase (RAS) . Salvianolic acid B, a tetramer of caffeic acid and Danshensu, is a key downstream product and the direct precursor to this compound.

Final Step: Hydrolysis of Salvianolic Acid B

The terminal step in the biosynthesis of this compound is the hydrolysis of salvianolic acid B. This reaction cleaves an ester bond within the salvianolic acid B molecule, yielding this compound and Danshensu. While this transformation has been demonstrated in vitro using a crude enzyme extract from Aspergillus oryzae, the specific endogenous hydrolase(s) in Salvia species responsible for this conversion have yet to be definitively identified.

Caption: Proposed biosynthetic pathway of this compound in Salvia species.

Quantitative Data

The following table summarizes the quantitative data available for the biotransformation of salvianolic acid B to this compound.

| Precursor | Product | Enzyme Source | Yield (%) | Purity (%) | Reference |

| Salvianolic acid B (75 g) | This compound (31.3 g) | Crude enzyme from Aspergillus oryzae D30s | >86 | 91.0 | [1] |

| Salvianolic acid B (75 g) | Danshensu (13.1 g) | Crude enzyme from Aspergillus oryzae D30s | 33 | 95.0 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Phenolic Acids from Salvia Species

Objective: To extract and quantify this compound, salvianolic acid B, and other relevant phenolic acids from Salvia plant material.

Materials:

-

Dried and powdered Salvia plant material (roots, leaves, etc.)

-

80% (v/v) Methanol

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid (HPLC grade)

-

Reference standards for this compound, salvianolic acid B, Danshensu, rosmarinic acid, and caffeic acid

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times.

-

Combine the supernatants from all three extractions.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Redissolve the extract in a known volume of 80% methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the sample using HPLC-DAD or HPLC-MS.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-35 min, 50-70% B; 35-40 min, 70-10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 330 nm, to detect various phenolic acids.

-

-

Prepare a calibration curve for each reference standard to quantify the compounds in the plant extract.

Caption: Workflow for the extraction and quantification of phenolic acids from Salvia species.

In Vitro Enzyme Assay for Salvianolic Acid B Hydrolysis

Objective: To determine the hydrolytic activity of a protein extract on salvianolic acid B.

Materials:

-

Purified salvianolic acid B

-

Protein extract from Salvia tissues or a heterologously expressed candidate enzyme

-

Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

HPLC system as described in section 4.1.

-

Thermomixer or water bath

Procedure:

-

Prepare a stock solution of salvianolic acid B in the reaction buffer.

-

Set up the reaction mixture in a microcentrifuge tube:

-

X µL of protein extract (containing the putative hydrolase)

-

Y µL of salvianolic acid B stock solution (to a final concentration of, e.g., 1 mM)

-

Reaction buffer to a final volume of Z µL.

-

-

Include a negative control with heat-inactivated protein extract.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) for a specific time period (e.g., 1 hour). Samples can be taken at different time points to determine the reaction kinetics.

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in section 4.1) to quantify the decrease in salvianolic acid B and the formation of this compound and Danshensu.

-

Calculate the enzyme activity based on the amount of product formed per unit time per milligram of protein.

Caption: General workflow for an in vitro enzyme assay of salvianolic acid B hydrolysis.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway in Salvia species is an ongoing endeavor. Key future research directions should include:

-

Identification and Characterization of the Endogenous Hydrolase: The foremost priority is the identification of the specific Salvia enzyme(s) responsible for the hydrolysis of salvianolic acid B. This will likely involve a combination of transcriptomics, proteomics, and biochemical approaches.

-

Metabolic Engineering: Once all the enzymes in the pathway are identified, metabolic engineering strategies can be employed in microbial or plant systems to enhance the production of this compound. This could involve overexpressing key biosynthetic genes or downregulating competing pathways.

-

Regulatory Mechanisms: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the production of this compound is controlled in response to developmental and environmental cues.

By addressing these research gaps, a more complete understanding of this compound biosynthesis will be achieved, paving the way for its sustainable production and therapeutic application.

References

In-depth Technical Guide: 1H and 13C NMR Spectral Data of Przewalskinic acid A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskinic acid A is a phenolic acid first isolated from Salvia przewalskii Maxim. and later also found in Salvia miltiorrhiza. As a member of the phenolic acid class of compounds, it is of interest to researchers for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of such natural products. This guide provides a detailed overview of the 1H and 13C NMR spectral data of this compound, along with the experimental protocols typically employed for such analyses.

1. Chemical Structure

The structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Figure 1. Chemical Structure of this compound.

2. NMR Spectral Data

The definitive 1H and 13C NMR spectral data for this compound were first reported in the publication detailing its isolation and structure elucidation:

Lu XZ, Xu WH, Shen JX, Naoki H. This compound, a new phenolic acid from Salvia przewalskii Maxim. Chinese Chemical Letters. 1991;2(4):301-302.

Access to the full text of this publication is required to provide the specific chemical shift values (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad).

Due to the inability to access the full text of the original publication, the quantitative 1H and 13C NMR data for this compound cannot be presented in the tables below.

2.1. 1H NMR Data

A table summarizing the proton NMR data would be structured as follows:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

2.2. 13C NMR Data

A table summarizing the carbon-13 NMR data would be structured as follows:

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

3. Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of 1H and 13C NMR spectra for a compound like this compound. The specific parameters for this compound would be detailed in the original 1991 publication.

3.1. Sample Preparation

-

Sample Weighing: A precise amount of purified this compound (typically 1-10 mg for 1H NMR and 10-50 mg for 13C NMR) is weighed into a clean, dry vial.

-

Solvent Selection: An appropriate deuterated solvent is chosen. Common solvents for phenolic compounds include deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH, -COOH).

-

Dissolution: The weighed sample is dissolved in the chosen deuterated solvent (typically 0.5-0.7 mL). The solution is thoroughly mixed to ensure homogeneity.

-

Transfer to NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent to provide a reference signal at 0.00 ppm.

3.2. NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker, Jeol, or Varian instrument, with a proton operating frequency of 300 MHz or higher.

-

1H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 10-15 ppm is generally sufficient to cover the expected range of proton signals.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically used.

-

-

-

13C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: A wider spectral width, typically around 200-250 ppm, is required for 13C NMR.

-

Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a significantly larger number of scans (from hundreds to thousands) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is commonly used.

-

-

4. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and NMR analysis of a natural product like this compound.

Caption: Workflow for the isolation and NMR analysis of this compound.

5. Signaling Pathways and Logical Relationships

As this compound is a phenolic acid, its potential biological activities may involve interactions with various signaling pathways. A common mechanism of action for phenolic compounds is the modulation of pathways related to oxidative stress and inflammation. The following diagram illustrates a hypothetical relationship where this compound could influence such a pathway.

Caption: Hypothetical antioxidant signaling pathway for this compound.

This technical guide outlines the necessary components for a comprehensive understanding of the 1H and 13C NMR spectral data of this compound. While the specific data from the original literature is pending, the provided experimental protocols and workflow visualizations offer a solid foundation for researchers working with this and similar natural products. The structural information derived from NMR spectroscopy is paramount for confirming the identity and purity of this compound, which is a prerequisite for any further investigation into its biological properties and potential applications in drug development.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Przewalskinic Acid A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Przewalskinic acid A, a phenolic acid with recognized antioxidant properties.[1][2] The information herein is intended to support researchers in the identification and characterization of this and structurally related compounds in complex matrices.

Core Data Presentation

The quantitative mass spectrometry data for this compound, as identified in the analysis of Salvia hispanica L. aerial parts, is summarized below.[3]

| Compound | Precursor Ion [M+H]+ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Neutral Loss |

| This compound | 359 | 315 | 44 | CO2 |

Proposed Fragmentation Pathway

This compound, with a molecular weight of 358.30 g/mol , readily forms a protonated molecule [M+H]+ at m/z 359 in positive ion electrospray ionization.[2][3] The observed fragmentation to a product ion at m/z 315 corresponds to a neutral loss of 44 Da. This is characteristic of the loss of a molecule of carbon dioxide (CO2) from one of the carboxylic acid moieties present in the structure.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound from a plant matrix using UPLC-ESI-MS/MS, based on methodologies for similar phenolic compounds.

1. Sample Preparation

-

Extraction:

-

Air-dry the plant material (e.g., aerial parts of Salvia species) and grind to a fine powder.

-

Macerate the powdered material with a suitable solvent, such as 80% methanol, at room temperature for 24 hours.

-

Filter the extract and concentrate under reduced pressure to yield a crude extract.

-

-

Fractionation (Optional):

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to isolate fractions containing compounds of interest. This compound is expected to be in the more polar fractions.

-

2. UPLC-ESI-MS/MS Analysis

-

Chromatographic Conditions:

-

System: A high-performance liquid chromatography system coupled to a mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would start at a low percentage of Solvent B, increasing linearly over time to elute compounds of varying polarities. For example, 5% B to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray ionization (ESI).

-

Polarity: Positive ion mode.

-

Scan Mode: Full scan for precursor ions and product ion scan for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the specific compound, typically in the range of 10-30 eV, to induce fragmentation.

-

Caption: General workflow for the analysis of this compound.

Biological Activity and Signaling

This compound is a phenolic acid known for its potent antioxidant activities.[2] While specific signaling pathways for this compound have not been fully elucidated, its antioxidant effects are likely mediated through the general mechanisms attributed to phenolic acids. These include the scavenging of reactive oxygen species (ROS) and the potential modulation of endogenous antioxidant defense systems.

Caption: General antioxidant mechanism of this compound.

References

- 1. The effects of Salvia przewalskii total phenolic acid extract on immune complex glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]

Przewalskinic Acid A: A Comprehensive Technical Guide on its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a phenolic acid first identified from the roots of Salvia przewalskii Maxim., has garnered interest within the scientific community. This document provides a detailed account of the historical context of its discovery and the methodologies employed for its isolation and characterization. Due to the limited accessibility of the original source publication, this guide synthesizes information from available scientific literature and databases to present a comprehensive overview for research and drug development purposes.

Discovery and Sourcing

This compound was first reported in a 1991 publication in the Chinese Chemical Letters. The compound was isolated from the medicinal plant Salvia przewalskii Maxim., a perennial herb found in the western regions of China. This plant has a history of use in traditional Chinese medicine, often in relation to promoting blood circulation. The initial discovery of this compound was part of broader phytochemical investigations into the constituents of Salvia species, which are known to be rich sources of bioactive compounds, including diterpenoids and phenolic acids.

Logical Relationship of Discovery:

Caption: Logical flow leading to the discovery of this compound.

Isolation Methodology

While the specific details from the original publication remain elusive, a general experimental workflow for the isolation of phenolic acids from Salvia przewalskii can be reconstructed from subsequent studies on related compounds from the same plant. The process typically involves solvent extraction followed by chromatographic separation.

Extraction

The dried and powdered roots of Salvia przewalskii are the primary source material. A common method for extracting phenolic compounds involves the use of polar solvents.

-

Solvent System: A mixture of 70% aqueous acetone is frequently employed for the initial extraction. Alternatively, 50% ethanol has also been reported for extracting polar constituents from this plant material.

-

Procedure: The powdered plant material is subjected to repeated extractions with the chosen solvent system at room temperature. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is typically suspended in water and partitioned with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the phenolic acids is then subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

-

Silica Gel Chromatography: Elution is performed with a gradient of solvents, often starting with a nonpolar solvent like petroleum ether and gradually increasing the polarity with acetone or ethyl acetate.

-

Sephadex LH-20 Chromatography: This is particularly useful for separating phenolic compounds. A common mobile phase is a mixture of chloroform and methanol.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which provides high resolution and yields the pure compound.

Experimental Workflow for Isolation:

Caption: Generalized workflow for the isolation of this compound.

Structural Elucidation and Characterization Data

The definitive structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques. While the specific data from the original publication is not available, the expected analytical methods and data are outlined below.

Spectroscopic Data

| Technique | Expected Information |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition of the compound. |

| ¹H NMR Spectroscopy | Provides information on the number and types of protons, their chemical environment, and connectivity. |

| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of chromophores like aromatic rings. |

Note: Specific quantitative data for this compound from primary literature is not currently accessible. Researchers are advised to perform their own analytical characterization upon isolation.

Biological Activity

Preliminary information suggests that this compound, as a phenolic acid, possesses antioxidant properties. Phenolic acids are known to exert their antioxidant effects through various mechanisms, including free radical scavenging and chelation of metal ions. The potential therapeutic applications of this compound would likely stem from this antioxidant capacity.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been definitively elucidated for this compound, its antioxidant nature suggests potential interactions with pathways sensitive to oxidative stress.

Caption: Hypothesized role of this compound in mitigating oxidative stress.

Conclusion and Future Directions

This compound represents a potentially valuable natural product from Salvia przewalskii. While its initial discovery has been documented, a comprehensive understanding of its biological activities and mechanism of action requires further investigation. The immediate priority for the research community is to re-isolate and fully characterize this compound to modern analytical standards. Subsequent research should focus on in-depth biological screening to explore its therapeutic potential, particularly in areas related to its antioxidant properties. The development of a total synthesis route would also be beneficial for ensuring a sustainable supply for future research and development.

Unveiling the Biological Landscape of Przewalskinic Acid A: A Technical Guide

Despite a comprehensive search of available scientific literature, no information was found regarding the biological activity, mechanism of action, or experimental protocols for a compound named "Przewalskinic acid A." The search results did not yield any data on its anti-inflammatory, anticancer, or any other biological properties.

This suggests that "this compound" may be a novel or very recently discovered compound that has not yet been characterized in published literature. Alternatively, it is possible that the name is a synonym not widely used or indexed, or a potential misspelling of a different compound.

Therefore, this technical guide cannot provide the requested in-depth analysis, including quantitative data, experimental protocols, and signaling pathway diagrams, for this compound at this time.

For researchers, scientists, and drug development professionals interested in the biological activities of natural products, we recommend exploring the extensive research available on other well-characterized compounds. The initial literature search provided information on several other natural acids with significant biological activities, including:

-

Salvianolic acid A: Known for its cardiovascular protective, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][2]

-

Ursolic acid: A pentacyclic triterpenoid with demonstrated anti-inflammatory, antioxidant, and anticancer properties.[3][4]

-

Dehydroabietic acid: A diterpenoid resin acid with a range of reported biological activities, including anticancer, antibacterial, and antiviral effects.[5]

Further investigation into these or other characterized natural compounds may provide valuable insights for drug discovery and development programs. We recommend consulting scientific databases such as PubMed, Scopus, and Web of Science for the most current research on specific compounds of interest.

References

- 1. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topical anti-inflammatory activity of Salvia officinalis L. leaves: the relevance of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Przewalskinic Acid A: An In-Depth Technical Guide on its Presumed Antioxidant Mechanism of Action

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antioxidant mechanism of Przewalskinic acid A is not currently available in the public domain. This technical guide provides an in-depth analysis of the antioxidant mechanisms of structurally related and co-occurring phenolic acids from Salvia przewalskii, namely rosmarinic acid and salvianolic acid B, to infer the potential mechanism of action of this compound.

Introduction

This compound is a phenolic acid isolated from Salvia przewalskii, a plant with a history of use in traditional medicine. While the specific biological activities of this compound are yet to be extensively investigated, its structural classification as a phenolic acid suggests potential antioxidant properties. Phenolic acids are a well-established class of compounds known for their ability to counteract oxidative stress, a key pathological factor in numerous diseases.

This guide will explore the primary antioxidant mechanisms attributed to phenolic acids, focusing on direct radical scavenging and the modulation of endogenous antioxidant defense pathways. The detailed information presented herein is based on studies of rosmarinic acid and salvianolic acid B, the predominant antioxidant constituents of Salvia przewalskii.

Core Antioxidant Mechanisms of Phenolic Acids

The antioxidant action of phenolic acids like this compound is likely multifaceted, involving both direct and indirect mechanisms to mitigate the damaging effects of reactive oxygen species (ROS).

Direct Antioxidant Effects: Radical Scavenging and Metal Chelation

Phenolic acids can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing cellular damage. The presence of hydroxyl groups on the aromatic ring is crucial for this activity.

Additionally, some phenolic acids can chelate transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺). These metals can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, phenolic acids can prevent this reaction from occurring, thus reducing the overall oxidative burden.[1]

Indirect Antioxidant Effects: Activation of the Nrf2-ARE Signaling Pathway

A more profound and sustained antioxidant effect is achieved through the upregulation of the body's own antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular redox homeostasis.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[2] When cells are exposed to oxidative stress or to certain bioactive compounds, this interaction is disrupted. Nrf2 is then released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2] This binding initiates the transcription of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.

-

Superoxide Dismutase (SOD): Converts superoxide radicals into hydrogen peroxide and molecular oxygen.[3]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively, using glutathione as a cofactor.[4]

The activation of the Nrf2-ARE pathway by phenolic acids like rosmarinic acid and salvianolic acid B has been demonstrated in several studies, suggesting a key mechanism for their cellular protective effects.[5][6][7][8][9][10]

Quantitative Data on the Antioxidant Activity of Key Phenolic Acids from Salvia przewalskii

The following tables summarize the available quantitative data for the antioxidant activities of rosmarinic acid and salvianolic acid B. This data provides a benchmark for the potential antioxidant potency of this compound.

Table 1: In Vitro Antioxidant Activity of Rosmarinic Acid

| Assay Type | Method | IC50 Value / Activity | Reference |

| DPPH Radical Scavenging | Spectrophotometry | 1.3 ± 0.1 µg/mL | [11] |

| DPPH Radical Scavenging | Spectrophotometry | 8.02 mg/mL | [12] |

| α-glucosidase Inhibition | Spectrophotometry | 33.0 µM | [12] |

Table 2: In Vitro and Cellular Antioxidant Effects of Salvianolic Acid B

| Assay/Effect | Model | Key Findings | Reference |

| Antioxidant Activity | Zebrafish | Reduced ethanol-induced increases in MDA levels. | [13] |

| Nrf2 Pathway Activation | Mice | Increased Nrf2 expression and restored SOD activity in radiation-injured mice. | [14] |

| Nrf2 Pathway Activation | Nile Tilapia | Inhibited the downregulation of Nrf2 pathway-related genes (nrf2, ucp2, ho-1) induced by cyclophosphamide. | [15] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro and cellular assays used to evaluate the antioxidant activity of phenolic acids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[16][17]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 25 mg/L) is prepared in a suitable solvent, typically methanol.[16]

-

Sample Preparation: The test compound (e.g., rosmarinic acid) is dissolved in the same solvent to prepare a series of concentrations.

-

Reaction: The DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[16]

-

Measurement: The absorbance of the solutions is measured at a wavelength of 515-517 nm using a spectrophotometer.[16]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[16][17]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (10 mM TPTZ in 40 mM HCl), and a solution of ferric chloride (FeCl₃·6H₂O) (20 mM) in a 10:1:1 ratio.[16]

-

Sample Preparation: The test compound is dissolved in an appropriate solvent.

-

Reaction: The freshly prepared FRAP reagent is mixed with the sample solution.

-

Incubation: The mixture is incubated at 37°C for a specific time (e.g., 30 minutes).[16]

-

Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the also non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can reduce the fluorescence intensity by scavenging ROS.[16][18][19][20]

Protocol:

-

Cell Culture: Adherent cells (e.g., HepG2 or HeLa) are cultured in a 96-well black microplate until they reach confluence.[18][19]

-

Loading with DCFH-DA: The cells are washed with a buffer and then incubated with a solution of DCFH-DA.[18][19]

-

Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound or a known antioxidant standard (e.g., quercetin).[18]

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[16]

-

Fluorescence Measurement: The fluorescence of DCF is measured over time using a fluorescence plate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.[16]

-

Data Analysis: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.[19]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and workflows discussed in this guide.

Conclusion

While direct experimental evidence for the antioxidant mechanism of this compound is lacking, its chemical nature as a phenolic acid strongly suggests that it possesses antioxidant capabilities. By examining the well-documented direct and indirect antioxidant mechanisms of its co-occurring analogues, rosmarinic acid and salvianolic acid B, we can infer a probable mechanism of action for this compound. This would involve direct radical scavenging and, potentially, the modulation of the Nrf2 signaling pathway to bolster endogenous antioxidant defenses. Further research is warranted to specifically elucidate the antioxidant profile and therapeutic potential of this compound. The experimental protocols and data presented in this guide for related compounds provide a solid foundation for such future investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]

- 3. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Protective Effects of Sal B on Oxidative Stress-Induced Aging by Regulating the Keap1/Nrf2 Signaling Pathway in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. kamiyabiomedical.com [kamiyabiomedical.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Przewalskinic acid A extraction and purification from Salvia przewalskii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A is a phenolic acid initially identified in Salvia przewalskii Maxim., a perennial herb used in traditional medicine.[1] This compound has garnered interest for its potent antioxidant properties and potential therapeutic applications in protecting against ischemia-reperfusion-induced damage in the brain and heart.[1] However, the natural abundance of this compound in Salvia przewalskii is notably low. An efficient alternative for its production is the enzymatic conversion of Salvianolic acid B, a more abundant precursor found in various Salvia species. This document provides detailed protocols for the extraction of a total phenolic acid fraction from Salvia przewalskii and the subsequent enzymatic synthesis and purification of this compound.

Extraction of Total Phenolic Acids from Salvia przewalskii

This protocol outlines the extraction of a total phenolic acid (TPA) fraction from the roots and rhizomes of Salvia przewalskii. This extract can be used for further purification of various phenolic acids, including the precursor for this compound synthesis, Salvianolic acid B.

Experimental Protocol: Total Phenolic Acid Extraction

-

Plant Material Preparation:

-

Air-dry the fresh roots and rhizomes of Salvia przewalskii at room temperature (25 ± 2°C) for approximately three days.

-

Mechanically grind the dried plant material into a fine powder.

-

-

Solvent Extraction:

-

Macerate and percolate the dried powder with 50% ethanol solution. A ratio of 1 kg of powder to 10 L of solvent is recommended.

-

Allow the percolation to proceed for 48 hours at room temperature.[2]

-

-

Concentration:

-

Collect the ethanol extract and evaporate the solvent under reduced pressure at a temperature of 60°C to yield a dried ethanol-soluble extract.[2]

-

-

Initial Purification using Macroporous Resin Chromatography:

-

Dissolve the dried extract in water.

-

Load the aqueous solution onto a column packed with macroporous adsorptive resin (e.g., AB-8).

-

Wash the column with water to remove unbound impurities.

-

Elute the phenolic acid fraction with 50% ethanol.

-

Concentrate the 50% ethanol eluate to yield the Total Phenolic Acid (TPA) extract.[3]

-

Data Presentation: Extraction Yield

| Starting Material | Solvent | Extraction Method | Final Product | Yield (from 10 kg dried powder) |

| Dried roots and rhizomes of S. przewalskii | 50% Ethanol | Percolation | Dried Ethanol-Soluble Extract | 1.2 kg |

| Dried Ethanol-Soluble Extract | Water, 50% Ethanol | Macroporous Resin Chromatography | Total Phenolic Acid (TPA) Extract | 500 g (from 1 kg of crude extract) |

Enzymatic Synthesis of this compound from Salvianolic acid B

Due to the low natural abundance of this compound, a more efficient method for its production is through the enzymatic hydrolysis of Salvianolic acid B. This can be achieved using a crude enzyme preparation from Aspergillus oryzae.

Experimental Protocol: Enzymatic Synthesis and Purification

-

Preparation of Crude Enzyme:

-

Culture Aspergillus oryzae (e.g., D30s strain) in a suitable medium to induce the production of hydrolytic enzymes.

-

Harvest the fungal mycelia and disrupt the cells to release the intracellular enzymes.

-

Prepare a crude enzyme extract through filtration and centrifugation.

-

-

Enzymatic Reaction:

-

Dissolve Salvianolic acid B (previously isolated from the TPA extract of a high-yielding Salvia species like S. miltiorrhiza) in a suitable buffer.

-

Add the crude enzyme extract to the Salvianolic acid B solution.

-

Incubate the reaction mixture under optimal conditions of temperature and pH for the enzymatic conversion.

-

-

Purification of this compound:

-

After the reaction is complete, terminate the enzymatic activity.

-

The resulting mixture will primarily contain this compound and Danshensu.

-

Separate this compound from the reaction mixture using chromatographic techniques such as silica gel, Sephadex LH-20, or RP-18 column chromatography.[3] Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Data Presentation: Enzymatic Synthesis Yield and Purity

| Starting Material | Product | Yield | Purity |

| 75 g Salvianolic acid B | 31.3 g this compound | >86% | 91.0% |

| 13.1 g Danshensu | 33% | 95% |

Visualization of Workflows and Pathways

Experimental Workflow: Extraction and Synthesis of this compound

Caption: Workflow for the extraction of total phenolic acids and subsequent enzymatic synthesis of this compound.

Signaling Pathway: Antioxidant Mechanism of Phenolic Acids

Caption: Antioxidant signaling pathway of phenolic acids like this compound.

References

Enzymatic Synthesis of Przewalskinic Acid A: A Novel Biotransformation Approach

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskinic acid A, a rare and biologically active phenolic acid, has traditionally been isolated in low quantities from Salvia przewalskii Maxim. This document details an efficient enzymatic approach for the synthesis of this compound from the more abundant precursor, salvianolic acid B. The biotransformation is achieved through the hydrolytic activity of a crude enzyme extract from Aspergillus oryzae D30s. This method presents a scalable and effective alternative to extraction from natural sources, yielding significant quantities of this compound. The accompanying protocols provide a comprehensive guide for the preparation of the crude enzyme, the enzymatic reaction, and the analysis of the final products.

Introduction

This compound is a water-soluble compound of significant interest due to its high biological activity. However, its scarcity in natural sources has limited its research and development potential. Salvianolic acid B, readily available from Salvia miltiorrhiza (Danshen), serves as a viable starting material for the synthesis of this compound. This biotransformation is catalyzed by enzymes present in a crude extract of Aspergillus oryzae D30s, which hydrolyze salvianolic acid B into this compound and Danshensu[1][2]. This enzymatic synthesis offers a promising route to produce this compound in quantities suitable for extensive pharmacological evaluation and potential drug development.

Data Presentation

The enzymatic hydrolysis of salvianolic acid B yields this compound and Danshensu. The following table summarizes the quantitative results from a representative biotransformation experiment[1][2].

| Parameter | Value |

| Starting Material | Salvianolic Acid B |

| Initial Amount of Salvianolic Acid B | 75 g |

| Product 1 | This compound |

| Yield of this compound | 31.3 g |

| Purity of this compound | 91.0% |

| Molar Yield of this compound | >86% |

| Product 2 | Danshensu |

| Yield of Danshensu | 13.1 g |

| Purity of Danshensu | 95% |

| Molar Yield of Danshensu | ~33% |

Experimental Protocols

Preparation of Crude Enzyme from Aspergillus oryzae D30s

This protocol describes the preparation of a crude enzyme extract from Aspergillus oryzae D30s suitable for the biotransformation of salvianolic acid B.

Materials:

-

Aspergillus oryzae D30s strain

-

Appropriate fungal culture medium (e.g., Potato Dextrose Broth)

-

Sterile flasks and incubator

-

Filtration apparatus (e.g., cheesecloth or filter paper)

-

High-speed centrifuge and centrifuge tubes

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Homogenizer or sonicator

Procedure:

-